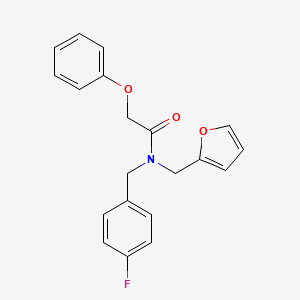

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Description

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic acetamide derivative featuring a phenoxyacetamide backbone substituted with two distinct groups: a 4-fluorobenzyl moiety and a furan-2-ylmethyl group. The compound’s structure combines aromatic (fluorobenzyl), heterocyclic (furan), and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C20H18FNO3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C20H18FNO3/c21-17-10-8-16(9-11-17)13-22(14-19-7-4-12-24-19)20(23)15-25-18-5-2-1-3-6-18/h1-12H,13-15H2 |

InChI Key |

HCKAWZRRHFOTDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Amide Bond: This can be achieved by reacting 4-fluorobenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.

Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the intermediate product with furan-2-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related acetamides, focusing on substituent variations and their implications:

Key Differences and Implications

Substituent Position and Bioactivity: The 4-fluorobenzyl group in the target compound contrasts with 2-fluorobenzyl in . Thiadiazole in Flufenacet introduces sulfur and nitrogen heterocycles, enhancing herbicidal activity but diverging from the furan-based heterocycles in the target compound .

Sulfonylhydrazinylidene (): This reactive group enables conjugation and chelation, useful in metal-binding or protease inhibition, absent in the target compound .

Physical and Pharmacokinetic Properties: Fluorinated analogs (e.g., Flufenacet, MW 364.34) often exhibit higher metabolic stability and bioavailability due to fluorine’s electronegativity .

Biological Activity

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 381.4 g/mol

This compound features a furan ring, a phenoxyacetamide moiety, and a fluorobenzyl group, which contribute to its biological properties.

This compound primarily interacts with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which are involved in the inflammatory response. Inhibition of these enzymes can lead to reduced production of prostaglandins, mediating inflammation and pain.

- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, although detailed mechanisms remain to be elucidated.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of inflammatory cytokines in cultured cells. For instance:

- Study Findings : A study demonstrated that the compound inhibited COX-II activity with an IC value comparable to established anti-inflammatory drugs like naproxen .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. In various assays, it demonstrated the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Initial investigations into the antimicrobial properties have yielded promising results:

- Bacterial Strains Tested : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of this compound. Results indicated significant reductions in paw edema in rats treated with the compound compared to controls.

- Pharmacokinetics : Studies assessing the pharmacokinetic profile revealed that the compound has favorable absorption characteristics with a moderate half-life, suggesting potential for oral bioavailability.

- Toxicology : Toxicological assessments indicated low toxicity levels at therapeutic doses, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.